Pleuromutilin-22-mesylate

Vue d'ensemble

Description

Pleuromutilin-22-mesylate is a derivative of pleuromutilin, a natural antibiotic first discovered in the 1950s from the fungus Clitopilus passeckerianus . Pleuromutilin and its derivatives, including this compound, are known for their antibacterial properties, particularly their ability to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S subunit of ribosomes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pleuromutilin-22-mesylate typically involves the modification of the pleuromutilin core structure. One common method includes the mesylation of pleuromutilin at the 22nd position. This process involves the use of methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Clitopilus passeckerianus to produce pleuromutilin, followed by chemical modification to introduce the mesylate group. The fermentation process is optimized for high yield, and the subsequent chemical reactions are carried out in large reactors under controlled conditions to ensure consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Pleuromutilin-22-mesylate undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pleuromutilin derivatives .

Applications De Recherche Scientifique

Spectrum of Activity

Pleuromutilin-22-mesylate exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. It has shown effectiveness against strains resistant to commonly used antibiotics, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Methicillin-resistant Staphylococcus epidermidis

- Various strains of Escherichia coli and Streptococcus agalactiae.

In preclinical studies, this compound demonstrated significant efficacy in animal models against these MDR pathogens .

Combination Therapy

Research indicates that this compound may enhance the effectiveness of other antibiotics when used in combination. Synergistic effects have been observed, particularly in treating infections caused by highly resistant bacteria. This approach could be vital for developing effective treatment regimens against stubborn infections.

Veterinary Medicine

Pleuromutilin derivatives, including this compound, have been utilized in veterinary medicine for over three decades. They are employed to treat bacterial infections in livestock, showcasing their importance in agricultural settings.

Human Medicine

While this compound is still under development for human use, its potential as a therapeutic agent is significant. The compound's unique mechanism and efficacy against resistant strains position it as a candidate for future antibiotic therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves the modification of the pleuromutilin core structure through mesylation at the 22nd position using methanesulfonyl chloride in the presence of a base like triethylamine. This process enhances solubility and stability compared to its parent compound.

Key Reactions:

- Mesylation of pleuromutilin

- Phase transfer catalysis for improved yields

Case Studies and Experimental Findings

Numerous studies have evaluated the antibacterial activity of pleuromutilin derivatives. For example, a study reported that new derivatives exhibited MIC values ranging from 0.25 to 32 μg/mL against various bacterial strains, indicating strong antibacterial properties compared to traditional antibiotics .

Comparative Analysis with Other Antibiotics

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pleuromutilin | Tricyclic Diterpenoid | Natural antibiotic with broad-spectrum activity |

| Lefamulin | Pleuromutilin Derivative | Approved for human use; treats community-acquired pneumonia |

| Tiamulin | Pleuromutilin Derivative | Primarily used in veterinary medicine |

| Valnemulin | Pleuromutilin Derivative | Effective against respiratory infections in livestock |

Mécanisme D'action

Pleuromutilin-22-mesylate exerts its antibacterial effects by binding to the peptidyl transferase center of the 50S ribosomal subunit, thereby inhibiting protein synthesis. This binding prevents the formation of peptide bonds, which are essential for bacterial growth and replication . The compound specifically targets bacterial ribosomes, making it highly selective and reducing the likelihood of off-target effects in human cells.

Comparaison Avec Des Composés Similaires

Pleuromutilin-22-mesylate is part of the pleuromutilin class of antibiotics, which includes other derivatives such as:

Lefamulin: Approved for systemic use in humans to treat community-acquired bacterial pneumonia.

Retapamulin: Used topically for skin infections.

Valnemulin and Tiamulin: Used in veterinary medicine.

Compared to these compounds, this compound may offer unique advantages in terms of its chemical stability and potential for further functionalization, making it a valuable scaffold for the development of new antibacterial agents .

Activité Biologique

Pleuromutilin-22-mesylate is a semisynthetic derivative of pleuromutilin, a naturally occurring antibiotic known for its potent antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, antibacterial efficacy, structure-activity relationships (SAR), and relevant case studies.

Pleuromutilin derivatives, including this compound, exert their antibacterial effects primarily by inhibiting bacterial protein synthesis. They bind specifically to the 23S rRNA component of the 50S ribosomal subunit, particularly at the peptidyl transferase center (PTC). This binding disrupts the positioning of tRNA molecules during peptide bond formation, effectively halting protein synthesis in bacteria. The tricyclic core of pleuromutilin interacts with ribosomal nucleotides through hydrophobic interactions and hydrogen bonds, which are crucial for its antibacterial activity .

Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits a broad spectrum of antibacterial activity, particularly against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | 0.25 - 4 |

| Staphylococcus epidermidis | 1 - 32 |

| Escherichia coli | 4 - 32 |

| Streptococcus agalactiae | 1 - 16 |

The data indicate that this compound is particularly effective against MRSA, with MIC values significantly lower than those of conventional antibiotics like tiamulin and vancomycin .

Structure-Activity Relationship (SAR)

The biological activity of pleuromutilin derivatives is closely linked to their chemical structure. Modifications at the C-22 position have been shown to enhance antibacterial properties. For instance, the introduction of thioether groups at this position significantly increases the compound's efficacy against resistant strains .

In a recent study, various derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with specific side chains exhibited improved interaction with the bacterial ribosome, leading to enhanced potency. For example, compounds containing fluoro-benzene rings showed superior activity against MRSA compared to those with simpler structures .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Clinical Trials : In a phase 2 clinical trial evaluating lefamulin (a related pleuromutilin derivative) for acute bacterial skin and skin structure infections (ABSSSI), it was found to be well-tolerated and comparable in efficacy to intravenous vancomycin. This suggests that pleuromutilins may offer a viable alternative for treating resistant infections .

- In Vitro Studies : Research demonstrated that this compound showed potent activity against Mycoplasma pneumoniae, with lower MIC values than established treatments like macrolides. This positions it as a promising candidate for treating mycoplasma infections .

- Time-Kill Kinetics : Time-kill studies revealed that pleuromutilin derivatives exhibit a rapid bactericidal effect on MRSA, achieving significant reductions in viable counts within hours at concentrations above their MICs .

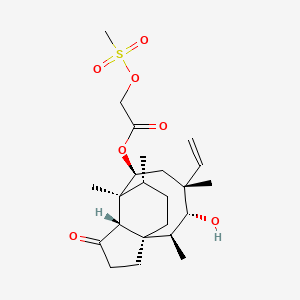

Propriétés

Numéro CAS |

60924-38-1 |

|---|---|

Formule moléculaire |

C23H36O7S |

Poids moléculaire |

456.6 g/mol |

Nom IUPAC |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate |

InChI |

InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15+,17-,19+,20+,21-,22+,23+/m1/s1 |

Clé InChI |

IKVZCNHNKCXZHZ-PQZCNZKKSA-N |

SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

SMILES isomérique |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

SMILES canonique |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |

Key on ui other cas no. |

60924-38-1 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.